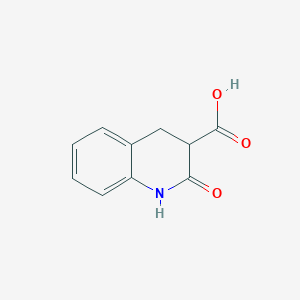

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Description

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (hereafter referred to as the target compound) is a bicyclic heterocyclic molecule featuring a quinoline backbone with a ketone group at position 2 and a carboxylic acid substituent at position 3. It is synthesized via condensation reactions involving 2-aminobenzaldehyde and diethyl malonate, followed by hydrolysis under basic conditions (e.g., thiourea and anhydrous K₂CO₃ in ethanol) . Despite its structural simplicity, the compound is understudied compared to its derivatives, such as N-alkyl amides and esters, which dominate pharmacological research .

Propriétés

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-4,7H,5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULTWXIRPYWHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536721 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246867-17-4 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of Phenylalanine Derivatives with Formaldehyde in Acidic Medium

One established method involves the cyclization of phenylalanine derivatives with formaldehyde or paraformaldehyde in the presence of strong acids such as sulfuric acid or hydrobromic acid. This process yields tetrahydroisoquinoline-3-carboxylic acid derivatives, structurally related to the target compound.

- Reaction Conditions : The reaction is typically conducted at 50 to 80°C and completed within 0.5 to 36 hours, with an optimal range of 3 to 12 hours for practical synthesis.

- Process Details : The phenylalanine derivative (general formula I) reacts with formaldehyde to form the tetrahydroisoquinoline-3-carboxylic acid derivative (general formula II). The product is often isolated as its salt form.

- Isolation and Purification : The salt can be dissolved or suspended in an alkaline aqueous solution, followed by acid neutralization to obtain the free acid form. Conventional purification techniques such as filtration, extraction, washing, drying, concentration, recrystallization, and chromatography are employed to purify the compound.

- Safety and Scalability : This method is noted for its safety and ability to produce large quantities without generating mutagenic substances, making it suitable for industrial applications.

| Parameter | Details |

|---|---|

| Starting Material | Phenylalanine derivative |

| Reagents | Formaldehyde or paraformaldehyde, sulfuric/hydrobromic acid |

| Temperature Range | 50–80°C |

| Reaction Time | 0.5–36 hours (optimal 3–12 hours) |

| Product Form | Salt, then free acid upon neutralization |

| Purification Methods | Filtration, extraction, recrystallization, chromatography |

| Safety Considerations | No mutagenic substances produced |

| Application | Medical intermediates, e.g., NMDA receptor antagonists |

This method is described in detail in a European patent (EP0636612A1), which emphasizes its utility in producing tetrahydroisoquinoline-3-carboxylic acid derivatives safely and efficiently.

One-Step Ring Closure via Reaction of Homophthalic Anhydride with Imines

Summary Table of Preparation Methods

| Method Number | Starting Materials | Key Reagents/Conditions | Reaction Type | Advantages | Applications |

|---|---|---|---|---|---|

| 1 | Phenylalanine derivatives | Formaldehyde, sulfuric/hydrobromic acid, 50–80°C, 0.5–36 h | Acid-catalyzed cyclization | Safe, scalable, no mutagenic byproducts | Medical intermediates, NMDA antagonists |

| 2 | Homophthalic anhydride, imines | Mild conditions, one-step ring closure | Cyclization via nucleophilic attack | Versatile substitution, structural diversity | Synthesis of biologically active derivatives |

| 3 | Nitro-substituted dihydroquinoline precursors | Reduction (catalytic or chemical) | Reduction and ring saturation | Access to substituted derivatives | Medicinal chemistry intermediates |

Analyse Des Réactions Chimiques

Esterification and Amide Coupling

The carboxylic acid group undergoes standard derivatization reactions. Activation with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) enables the formation of esters or amides. For example:

-

Reaction with alcohols : Produces alkyl esters under reflux in toluene or dichloromethane .

-

Peptide bond formation : Reacts with amines (e.g., glycine derivatives) to yield acylated products, critical in medicinal chemistry .

Mechanism :

-

Activation of the carboxylic acid via DCC to form an O-acylisourea intermediate.

-

Nucleophilic attack by the alcohol or amine to generate the ester/amide .

Oxidation Reactions

The tetrahydroquinoline ring undergoes oxidation at the saturated C3–C4 bond. Common oxidizing agents include:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄ | Quinoline-3-carboxylic acid | Acidic aqueous conditions | 65–75% |

| CrO₃ | 2-Oxo-1,2-dihydroquinoline derivative | Acetic acid reflux | 60–70% |

Selectivity : Oxidation preferentially targets the saturated ring due to strain relief upon aromatization.

Reduction and Hydrogenation

The keto group at position 2 can be reduced to a hydroxyl or methylene group:

-

NaBH₄ : Reduces the ketone to a secondary alcohol.

-

H₂/Pd-C : Catalytic hydrogenation removes the keto group, yielding 1,2,3,4-tetrahydroquinoline-3-carboxylic acid .

Diastereoselectivity : Hydrogenation under high-pressure H₂ with Pt/C favors cis-isomers (≥13:1 selectivity) due to steric effects .

Cyclization and Ring Expansion

The compound participates in domino reactions to form polycyclic structures:

-

Acid-catalyzed cyclization : Forms tricyclic derivatives via imine intermediates .

-

Thermal cyclization : At 350°C, generates fused heterocycles (e.g., with TiO₂ catalysis) .

Example :

text2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid → [TiO₂, 350 nm] → 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline[2]

Hydrolysis of Derivatives

Ester derivatives undergo hydrolysis to regenerate the carboxylic acid:

| Substrate | Reagents | Conditions | Yield |

|---|---|---|---|

| Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | Thiourea, K₂CO₃, ethanol | Reflux, 4 hours | 63% |

Mechanism : Base-mediated cleavage of the ester group .

Functionalization at the Aromatic Ring

Electrophilic substitution occurs at the quinoline ring’s C6 and C7 positions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups.

-

Sulfonation : H₂SO₄ yields sulfonic acid derivatives.

Regioselectivity : Directed by the electron-withdrawing carboxylic acid group, favoring meta-substitution.

Biological Activity and Interactions

While not a direct reaction, its derivatives exhibit pharmacological relevance:

Applications De Recherche Scientifique

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid and its derivatives have applications in various scientific research fields, including medicinal chemistry and coordination chemistry.

Scientific Research Applications

Medicinal Chemistry

- Biological activities 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class, and THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . THIQ heterocyclic scaffolds have garnered attention, leading to the development of novel THIQ analogs with potent biological activity .

- Angiotensin-converting enzyme (ACE) inhibition Acyl derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids have been studied for their in-vitro Angiotensin-Converting Enzyme inhibitory activity .

Coordination Chemistry

- Coordination compounds Coordination compounds have been prepared by reacting (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid or 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-2-yl)carbonyl] .

Anticancer Activity

- Quinoline derivatives as antiproliferative agents Quinolone-3-carboxamide derivatives have been designed and synthesized as antiproliferative agents targeting cancer through the inhibition of VEGFR-2 .

- Anticancer effects of synthesized compounds Some synthesized compounds, such as 7b , c , and 8a –c , have demonstrated significant anticancer activity compared to the reference compound Dox against the MCF-7 cell line .

Data Table

Acyl Derivatives of 1,2,3,4-Tetrahydrdoisoquinoline-3-carboxylic Acids and their In-Vitro Angiotensin-Converting Enzyme Inhibitory Activity

| R | R2 | X | Y | Optical Rotation [α]D23 (in vitro) | ACE I Activity IC50 Molat Conc. |

|---|---|---|---|---|---|

| H | Et | H | H | +10.9 (1.0% EtOH) | 8.3 x 10-9 |

| H | Et | OCH3 | OCH3 | +31.6 (1.0% EtOH) | 5.6 x 10-9 |

| H | H | H | H | +14.5 (l.0% MeOH) | 2.8 x 10-9 |

Case Studies

- Case Study 1: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid (4) Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (2 ) was added to a solution of thiourea and anhydrous potassium carbonate in ethanol . The reaction mixture was heated under reflux for 4 h, then cooled, poured into water, and neutralized with a few drops from acetic acid . The solid formed was filtered off, washed with water, dried, and crystallized from dimethylformamide to give 4 as colorless crystals, yield 63%, m.p. 270 °C .

- Case Study 2: Preparation of new quinoline derivatives 10a-p as antiproliferative agents targeting cancer through inhibition of VEGFR-2 Based on studying the structure-activity relationships (SAR) of several VEGFR-2 inhibitors, in addition to analysis of the binding interactions of sorafenib and tivozanib as VEGFR-2 inhibitors, this project describes the design and synthesis of a series of new quinolone-3-carboxamide derivatives 10a-p .

Mécanisme D'action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers and Ring-Substituted Derivatives

2-Oxo-1,2-dihydroquinoline-4-carboxylic acid

- Structure: Differs in the position of the carboxylic acid group (position 4 instead of 3) and lacks a fully saturated tetrahydroquinoline ring.

- Properties : Exhibits antioxidant activity, as demonstrated by DPPH free radical scavenging assays in Fupenzi extracts .

- Applications: Potential use in natural antioxidants for cosmetics and food preservation .

4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives

- Structure : Ketone at position 4 and carboxylic acid at position 3; often modified with sulfur (e.g., 4-thioxo derivatives) or alkyl chains (e.g., pentyl groups).

- Synthesis : Prepared via acyl chloride intermediates and subsequent amidation with aryl amines .

- Applications : Key intermediates in medicinal chemistry, such as PPAR agonists and antimicrobial agents .

6-Fluoro-2-Oxo-1,2,3,4-Tetrahydroquinoline-3-Carboxylic Acid

- Structure : Fluorine substitution at position 6 enhances electronegativity and lipophilicity.

- Properties: Improved bioavailability compared to non-halogenated analogs; molecular weight = 231.16 g/mol (sodium salt) .

- Applications : Investigated for targeted drug delivery due to fluorine’s metabolic stability .

3-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinoline-3-Carboxylic Acid

Heterocyclic Analogs with Modified Scaffolds

3-Oxo-1,2,3,4-Tetrahydroquinoxaline-6-Carboxylic Acid

- Structure: Quinoxaline ring replaces quinoline, with a ketone at position 3 and carboxylic acid at position 6.

- Properties: Molecular formula C₉H₈N₂O₃; exhibits distinct electronic properties due to the quinoxaline nitrogen atoms .

- Applications : Used in peptide mimetics and enzyme inhibitors .

1-Ethyl-3-Oxo-1,2,3,4-Tetrahydroquinoxaline-6-Carboxylic Acid

Activité Biologique

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (THQCA) is a member of the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This compound's structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of THQCA, focusing on its mechanisms of action, biochemical properties, and potential therapeutic uses.

THQCA exhibits its biological effects through several mechanisms:

- Enzyme Interaction : THQCA and its derivatives can interact with enzymes, influencing their activity. For instance, compounds derived from THQCA have shown potential in inhibiting enzymes associated with microbial growth, thereby exhibiting antimicrobial properties.

- Cell Signaling Modulation : The compound can affect cellular signaling pathways and gene expression. Studies indicate that THQCA influences cellular metabolism and may impact cell proliferation and apoptosis .

- Redox Reactions : THQCA is involved in redox neutral reactions, contributing to its stability and reactivity in biological systems.

The biochemical properties of THQCA include:

- Antimicrobial Activity : Research has demonstrated that THQCA exhibits significant antimicrobial properties against various bacterial strains. Its derivatives have been shown to enhance efficacy against resistant strains .

- Anticancer Potential : THQCA has been evaluated for its anticancer effects. In vitro studies using cancer cell lines such as MCF-7 have shown promising results, with certain derivatives demonstrating cytotoxicity at low concentrations (EC50 values below 10 nM) .

- Chloride Transport Enhancement : A series of diamides derived from THQCA have been identified to increase chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. This highlights its potential in treating cystic fibrosis .

Case Studies

Several studies have explored the biological activity of THQCA:

- Antimicrobial Studies : In a comparative study, various derivatives of THQCA were tested against a panel of bacterial pathogens. Results indicated that certain modifications significantly enhanced antibacterial activity compared to the parent compound .

- Cytotoxicity Assays : In vitro assays conducted on MCF-7 breast cancer cells showed that specific THQCA derivatives induced apoptosis at concentrations as low as 5 µM. The mechanism was linked to the activation of caspase pathways .

- Chloride Transport Enhancement : A study focused on the development of CFTR modulators revealed that THQCA derivatives improved chloride transport in cultured cells by over 30-fold compared to control compounds. This suggests a strong therapeutic potential for cystic fibrosis treatment .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid?

- Methodological Answer : A one-pot synthesis using the tert-amino effect is widely employed. Starting with ortho-dialkylaminoaldehydes and Meldrum’s acid in dimethylformamide (DMF) with trimethylsilyl chloride (Me₃SiCl) yields the target compound in high purity. This method avoids intermediate isolation, reducing reaction steps and improving scalability .

Q. How can the stability of this compound be assessed under varying pH conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV or LC-MS, tracking the formation of hydrolysis products like quinoline derivatives or decarboxylated analogs. Evidence from related tetrahydroquinolines suggests susceptibility to oxidation at the 2-oxo position under alkaline conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the tetrahydroquinoline scaffold (e.g., δ ~4.0–4.5 ppm for C3-CH₂ protons).

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and lactam C=O (~1650 cm⁻¹).

- HRMS : Exact mass analysis validates molecular composition (e.g., C₁₀H₉NO₃ for the parent compound) .

Advanced Research Questions

Q. How do reaction parameters (solvent, catalyst) influence the yield of cycloaddition-derived analogs?

- Methodological Answer : Cycloaddition strategies (e.g., Diels-Alder or [2+2+2] cyclotrimerization) require optimization of solvent polarity and catalyst loading. For example, Wilkinson’s catalyst (RhCl(PPh₃)₃) in toluene promotes regioselective [2+2+2] cyclization of enynes to generate tricyclic Tic derivatives. Yields improve with anhydrous conditions and controlled temperature (60–80°C) .

Q. What contradictions exist in reported antibacterial activity data for quinolone derivatives of this compound?

- Methodological Answer : Discrepancies arise from structural modifications (e.g., substituents at C6/C7) altering bacterial target affinity (e.g., DNA gyrase vs. topoisomerase IV). For example, 6-fluoro substitution enhances Gram-negative activity, while bulky C7 groups reduce membrane permeability. Cross-validation using in vitro enzyme inhibition assays (e.g., supercoiling assays) and MIC studies against standardized bacterial strains is critical .

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites, such as the α,β-unsaturated ketone system. Fukui indices identify C4 as prone to nucleophilic attack, guiding derivatization strategies. Validate predictions with experimental kinetics (e.g., reaction with amines or thiols) .

Q. What strategies mitigate racemization during peptide coupling of tetrahydroquinoline-3-carboxylic acid derivatives?

- Methodological Answer : Use coupling agents like HATU or PyBOP with non-basic additives (e.g., HOAt) to minimize epimerization at the α-carbon. Low-temperature (0–4°C) reactions and chiral HPLC monitoring ensure enantiopurity. For example, coupling with L-valine methyl ester under these conditions retains >98% ee .

Data Contradiction Analysis

Q. Why do different synthetic routes report varying yields for sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate?

- Analysis : Yield disparities (30–70%) arise from differences in saponification conditions. Direct saponification of ethyl esters with NaOH/EtOH may hydrolyze the lactam ring, reducing yield. Alternative routes using LiOH in THF/water at 0°C preserve the core structure, improving yields to >65% .

Methodological Best Practices

Q. How should researchers handle discrepancies in spectroscopic data for novel derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.